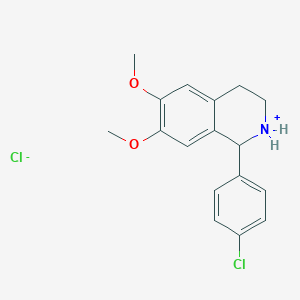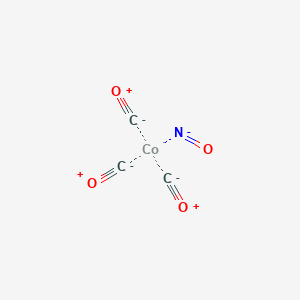
2-(2-ethoxyanilino)-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethoxyanilino)-N,N-diethylacetamide: is an organic compound with the molecular formula C14H22N2O2 It is a derivative of acetamide, where the hydrogen atoms of the amide group are replaced by diethyl and o-phenetidino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Ammonolysis of Acetylacetone: This method involves the reaction of acetylacetone with ammonia under reductive amination conditions to yield the desired compound.
Dehydration of Ammonium Acetate: Another laboratory method involves the dehydration of ammonium acetate to produce acetamide, which can then be further modified to obtain 2-(2-ethoxyanilino)-N,N-diethylacetamide.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the phenetidino group.
Reduction: Reduction reactions can target the carbonyl group of the acetamide moiety.
Substitution: The compound can participate in substitution reactions, particularly at the phenetidino group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation: Products may include oxidized derivatives of the phenetidino group.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Substituted derivatives at the phenetidino group.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Studied for its unique chemical properties and reactivity.
Biology:
- Potential applications in biochemical research due to its structural similarity to biologically active compounds.
Medicine:
- Investigated for potential pharmacological properties, although specific applications are not well-documented.
Industry:
Mecanismo De Acción
The mechanism of action of 2-(2-ethoxyanilino)-N,N-diethylacetamide is not well-documented. it is likely to interact with molecular targets through its amide and phenetidino groups, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
N,N-Dimethylacetamide (DMA): A widely used solvent with similar amide structure but different substituents.
Acetylacetone: A precursor in the synthesis of various acetamide derivatives.
Acetamide: The parent compound with simpler structure.
Uniqueness:
Propiedades
Número CAS |
15010-76-1 |
|---|---|
Fórmula molecular |
C14H22N2O2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
2-(2-ethoxyanilino)-N,N-diethylacetamide |
InChI |
InChI=1S/C14H22N2O2/c1-4-16(5-2)14(17)11-15-12-9-7-8-10-13(12)18-6-3/h7-10,15H,4-6,11H2,1-3H3 |
Clave InChI |
WOZUSFRRZSBYGS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CNC1=CC=CC=C1OCC |
SMILES canónico |
CCN(CC)C(=O)CNC1=CC=CC=C1OCC |
Key on ui other cas no. |
15010-76-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



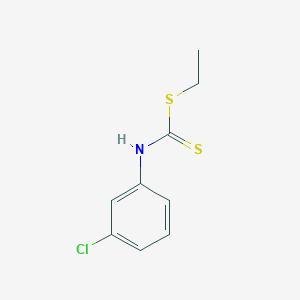
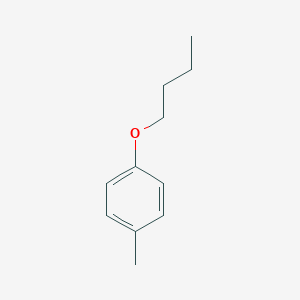

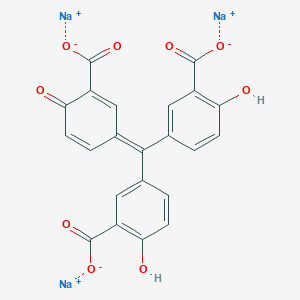


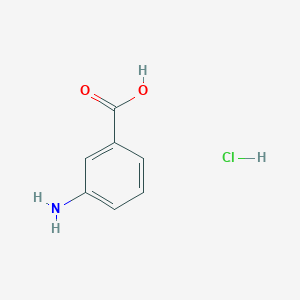
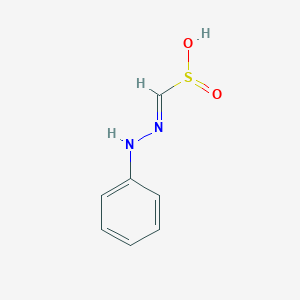
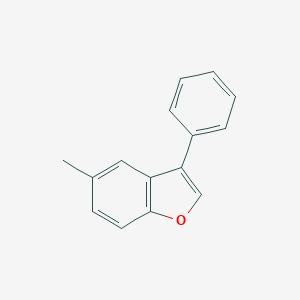
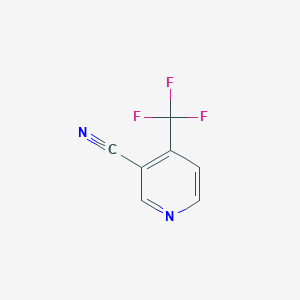
![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)
